Soularubinone
Description
The Simaroubaceae Family: A Reservoir of Quassinoids
The Simaroubaceae family, commonly known as the quassia family, comprises trees and shrubs with a pantropical distribution. google.comscielo.br This botanical family is a rich source of quassinoids, which are considered taxonomic markers for this group of plants. scielo.br Genera within this family, such as Simarouba, Soulamea, Quassia, and Ailanthus, are known to produce a variety of these compounds, including Soularubinone. google.comscielo.brnih.gov
This compound has been identified in plant species such as Soulamea tomentosa and Simarouba amara. scielo.brblogspot.com Research has shown that the presence and concentration of this compound and related quassinoids can vary between different species and even different parts of the same plant.
Structure
2D Structure
Properties
CAS No. |
74156-49-3 |
|---|---|
Molecular Formula |
C25H34O10 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C25H34O10/c1-10-6-13(26)19(29)23(5)12(10)7-14-24-9-33-25(32,21(23)24)18(28)11(2)16(24)17(20(30)34-14)35-15(27)8-22(3,4)31/h6,11-12,14,16-19,21,28-29,31-32H,7-9H2,1-5H3 |
InChI Key |
BASHMUPTLJHSQJ-ZGXGNEARSA-N |
SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)(C)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)CC(C)(C)O |
Canonical SMILES |
CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Soularubinone |
Origin of Product |
United States |
Isolation and Purification Techniques
Initial Extraction and Partitioning
The general procedure for isolating quassinoids like this compound from plant material typically begins with solvent extraction. nih.gov Dried and ground plant parts, such as leaves or stems, are subjected to extraction with an organic solvent, commonly ethanol (B145695) or methanol. nih.gov This initial extraction yields a crude mixture containing a wide range of plant metabolites.
This crude extract is then subjected to a series of liquid-liquid partitioning steps. This process separates compounds based on their differential solubility in immiscible solvents. For instance, the extract can be partitioned between a methanol/water mixture and a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. nih.gov Subsequent partitioning with solvents of increasing polarity, such as chloroform (B151607) or ethyl acetate (B1210297), helps to enrich the fraction containing the quassinoids. nih.gov
Chromatographic Purification of this compound
Following initial extraction and partitioning, chromatographic methods are essential for the separation of individual quassinoids from the enriched extract.
Column chromatography is a fundamental technique used for the separation of compounds from a mixture. In the context of this compound isolation, the enriched extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For quassinoid separation, a gradient of solvents, often a mixture of a non-polar solvent like chloroform or ethyl acetate with an increasing proportion of a more polar solvent like methanol, is typically used to elute the compounds from the column. nih.gov Fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the target compound, this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the fine purification of compounds like this compound. ijrpr.com Reversed-phase HPLC is a commonly employed mode for the separation of quassinoids. jordilabs.comsepscience.comspringernature.com
In a typical reversed-phase HPLC setup for this compound analysis and purification, a non-polar stationary phase is used, such as a C18-bonded silica column. jordilabs.com The mobile phase consists of a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jordilabs.comspringernature.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often used to achieve optimal separation of the various components in the extract. chromatographyonline.comchromatographyonline.com The compounds are detected as they elute from the column using a UV detector, as quassinoids typically possess chromophores that absorb UV light. google.com The retention time, the time it takes for a specific compound to travel through the column, is a characteristic feature that helps in its identification.
A hypothetical HPLC method for the analysis of a this compound-containing extract could involve the parameters detailed in the interactive table below.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
This table represents a typical, not a specific, HPLC method for quassinoid analysis.
For many research applications, such as detailed structural elucidation or biological activity screening, larger quantities of pure this compound are required than what is typically obtained through analytical HPLC. This necessitates the use of preparative-scale purification strategies. ijrpr.comardena.comgilson.comphenomenex.com
Preparative HPLC is a key technique for isolating milligram to gram quantities of pure compounds. ijrpr.comardena.comgilson.comphenomenex.com The principles are the same as analytical HPLC, but it utilizes larger columns with a greater amount of stationary phase and higher mobile phase flow rates to handle larger sample loads. phenomenex.com The goal is to maximize the throughput while maintaining sufficient resolution to separate the target compound from impurities. After separation on the preparative HPLC system, the fraction containing the purified this compound is collected.
Another strategy that can be employed, particularly when dealing with crystalline compounds, is fractional crystallization . blogspot.comscielo.brsaskoer.caegu.eusmith.edursc.org This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A concentrated solution of the partially purified this compound is prepared in a suitable solvent at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in lower concentrations or have different solubility profiles will remain in the solution. This process can be repeated to achieve a high degree of purity. While not always applicable, when successful, fractional crystallization is an efficient and cost-effective method for obtaining highly pure compounds on a larger scale. scielo.br
Chemical Structure Elucidation and Synthetic Analogues
Rigorous Spectroscopic Approaches for Structure Determination
The elucidation of natural product structures, especially those as complex as quassinoids, necessitates a combination of advanced spectroscopic techniques to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework and connectivity. For quassinoids like Soularubinone, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. ¹H NMR spectroscopy reveals the number, type, and connectivity of hydrogen atoms, with chemical shifts and coupling constants providing insights into the electronic environment and spatial relationships of protons. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton, including the presence of different carbon types (e.g., methyl, methylene, methine, quaternary, carbonyl) based on their characteristic chemical shifts. mdpi.comresearchgate.netnd.edu
In the context of complex natural products, 2D NMR experiments are crucial for establishing through-bond and through-space correlations. Techniques such as Correlation Spectroscopy (COSY) identify spin-coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments establish direct carbon-hydrogen connectivities. mdpi.comresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly valuable for natural products, as they reveal long-range carbon-hydrogen correlations across two or three bonds, allowing for the connection of isolated spin systems and the placement of quaternary carbons and carbonyl groups within the molecular framework. mdpi.com For related quassinoids, detailed ¹H and ¹³C NMR data, including specific chemical shifts for carbonyls, quaternary carbons, methylenes, and methyl groups, have been instrumental in their structural assignments. google.com
While specific X-ray crystallographic data for this compound itself may not be widely detailed in publicly available abstracts, X-ray crystallography has been a powerful tool for the unambiguous structural confirmation of numerous other quassinoids. This technique provides definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry, which can be challenging to ascertain solely through NMR and mass spectrometry. nih.govnih.govresearchgate.netresearchgate.net For instance, soulameolide, another C₂₅ quassinoid isolated from the same plant source, Soulamea tomentosa, had its structure established and confirmed by single-crystal X-ray analysis. rsc.org The absolute configuration of the picrasane (B1241345) carbocyclic framework, a common core in quassinoids, is often established or confirmed through X-ray crystallographic data, complementing biosynthetic considerations. google.com The application of X-ray crystallography to related quassinoids provides a strong precedent for its utility in validating the structures of such complex natural products.
Structural Relationship to Glaucarubolone (B1216112) and Related Quassinoids
This compound's structure is not isolated but is intricately linked to a broader family of quassinoids, sharing a common core while exhibiting unique modifications.
A defining characteristic of this compound's structure is its direct relationship to glaucarubolone. This compound has been definitively established as the C-15 β-hydroxy-isovaleric ester of glaucarubolone. nih.gov This means that this compound is essentially glaucarubolone (C₂₀H₂₆O₈) nih.govnih.gov with an additional β-hydroxy-isovaleric acid moiety attached via an ester linkage at the C-15 position of the glaucarubolone skeleton. This esterification introduces additional carbon atoms and functional groups, contributing to this compound's distinct molecular formula (C₂₅H₃₄O₁₀) and properties. nih.gov This structural modification highlights a common biosynthetic strategy within the quassinoid family, where a core skeleton is derivatized with various ester side chains.
Quassinoids are a diverse class of highly oxygenated degraded triterpenoids, predominantly found in the plant family Simaroubaceae. nih.govresearchgate.netscielo.br this compound shares the fundamental quassinoid skeleton, which is characterized by a highly oxygenated tetracyclic triterpene core. However, variations in the oxidation patterns, the presence and position of hydroxyl groups, and the nature of ester side chains differentiate individual quassinoids and contribute to their diverse biological activities. researchgate.net
A comparative analysis of this compound with other biologically active quassinoids, such as Chaparrinone I, Simalikalactone D, and Glaucarubinone, reveals both conserved features and unique modifications:
Glaucarubinone (C₂₅H₃₄O₁₀) : Structurally, Glaucarubinone is very similar to this compound, sharing the same molecular formula. cenmed.comnih.gov Both are C₂₅ quassinoids and are known to exhibit potent antimalarial and antineoplastic activities. researchgate.netscielo.brscielo.brresearchgate.netmjota.org The key difference lies in the nature of the ester side chain at C-15. While this compound possesses a β-hydroxy-isovaleric ester, Glaucarubinone typically features a 2-hydroxy-2-methylbutyric acid ester at the C-15 position. wikipedia.org This subtle difference in the ester moiety can influence their biological interactions.
Simalikalactone D (C₂₅H₃₄O₉) : Simalikalactone D is another C₂₅ quassinoid that is structurally related to this compound and Glaucarubinone. nih.govnih.gov It also exhibits significant antimalarial activity. researchgate.netscielo.brscielo.brresearchgate.netmjota.org The difference in molecular formula (C₂₅H₃₄O₉ vs. C₂₅H₃₄O₁₀ for this compound) indicates one less oxygen atom, likely reflecting a variation in the hydroxylation pattern or the nature of the ester group compared to this compound. Simalikalactone D often features a 2-methylbutanoate ester. nih.gov
Chaparrinone I (C₂₀H₂₆O₇) : Chaparrinone I is a C₂₀ quassinoid, meaning it has a smaller carbon skeleton compared to the C₂₅ quassinoids like this compound. cdutcm.edu.cnnih.gov It was also isolated from Soulamea tomentosa alongside this compound. nih.gov The core structure of Chaparrinone I is a picrasane skeleton, similar to glaucarubolone, but it lacks the C-15 esterification that characterizes this compound, Glaucarubinone, and Simalikalactone D. This difference in the carbon count and the absence of the C-15 ester side chain make Chaparrinone I a simpler quassinoid structurally.
Compound Names and PubChem CIDs
Synthetic Strategies for this compound and its Analogues
The synthesis of this compound and its analogues involves sophisticated chemical strategies aimed at constructing their complex polycyclic core skeletons, modifying natural precursors, and achieving precise stereochemical control.
Approaches to Total Synthesis of Quassinoid Core Skeletons
The total synthesis of quassinoid core skeletons is a formidable challenge due to their dense functionalization and multiple stereocenters. Over the past five decades, numerous investigations have focused on developing efficient routes to these structures. nih.gov These efforts often involve the construction of the shared tricarbocyclic motif, which is derived biosynthetically from the oxidative degradation of a triterpenoid (B12794562) precursor. nih.gov
One notable approach to quassinoids involves an efficient and selective annulation between two unsaturated carbonyl components, initiated by catalytic hydrogen atom transfer from an iron hydride to an alkene. This strategy has been successfully applied in the enantioselective synthesis of (+)-quassin, a well-known quassinoid, prepared in 14 steps from commercially available starting materials. nih.govacs.orgescholarship.org This method significantly reduces unproductive functional group manipulations compared to previous efforts. nih.govescholarship.org
Another innovative approach to the quassinoid core architecture involves a copper-catalyzed double coupling/SN2′ reaction of vicinal epoxy vinyl triflates with Grignard reagents. This transformation allows for the generation of the polycyclic core in as few as three linear steps, starting from carvone (B1668592) epoxide, and forming five carbon-carbon bonds in the process. rsc.org
Early synthetic studies on quassinoids also include the total synthesis of compounds like dl-quassin. researchgate.net The complexity of these targets often necessitates the development of novel methodologies for C-C bond formation and the control of relative and absolute stereochemistry. rsc.org
Key challenges in the total synthesis of quassinoid core skeletons include:
Polycyclic Construction: Building the intricate fused ring systems (often tetracyclic or pentacyclic). nih.govresearchgate.net
Stereochemical Control: Establishing the numerous stereocenters with high fidelity. nih.govescholarship.org
Functional Group Introduction: Incorporating and manipulating the many oxygen functionalities (hydroxyls, ketones, lactones). nih.govresearchgate.net
The development of synthetic routes to quassinoids has contributed significantly to the understanding of complex molecule synthesis and has inspired new chemical methods. rsc.org
Table 1: Representative Approaches to Total Synthesis of Quassinoid Core Skeletons
| Approach Type | Key Reaction/Strategy | Notable Target(s) / Core | Steps (Example) | Reference |
| Catalytic Hydrogen Atom Transfer (HAT) | Annulation of unsaturated carbonyl components | (+)-Quassin (tricarbocyclic motif) | 14 | nih.govacs.orgescholarship.org |
| Copper-Catalyzed Double Coupling/SN2′ | Reaction of epoxy vinyl triflates with Grignard reagents | Polycyclic quassinoid core architecture | 3 | rsc.org |
| General Quassinoid Core Synthesis | Various, including elaboration of tricyclic ketones | Des-D-chaparrinone (lacks D-ring δ-lactone) | Multiple | nih.gov |
Semisynthetic Modification and Derivatization of Natural Precursors
Given the structural complexity of quassinoids, semisynthesis offers an alternative strategy to obtain analogues with potentially improved biological activities or physicochemical properties. This approach involves chemically modifying naturally occurring quassinoids or their readily available precursors. ucl.ac.ukresearchgate.net
Natural quassinoids such as quassin, brusatol (B1667952), and bruceine A have been subjected to chemical modifications to prepare a series of derivatives. ucl.ac.uk For instance, quassin, which may be inactive against P. falciparumin vitro, can be chemically modified to yield novel compounds with enhanced antimalarial activity. ucl.ac.uk Semisynthetic analogues of potent antimalarial quassinoids like brusatol and bruceine A have also been prepared. ucl.ac.uk
Studies have shown that chemical modifications of biologically inactive quassinoids can yield active ones, often through esterification or conversion of glycosides to their corresponding aglycones. researchgate.net For example, modified quassinoids have been prepared by acylation of bruceolide (B1213402) in structure-activity relationship (SAR) studies. researchgate.net Glaucarubinone and this compound themselves have shown comparable effectiveness in certain biological assays, and semisynthetic efforts aim to explore derivatives of such active compounds. scielo.brresearchgate.netuantwerpen.bescielo.br
The semisynthetic approach allows for the targeted alteration of specific functional groups or regions of the quassinoid scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds. researchgate.net
Table 2: Examples of Semisynthetic Modifications of Natural Quassinoid Precursors
| Natural Precursor | Type of Modification | Purpose/Outcome | Reference |
| Quassin | Chemical modification | Enhanced in vitro antimalarial activity | ucl.ac.uk |
| Bruceolide | Acylation | SAR studies, preparation of derivatives | researchgate.net |
| Brusatol | Derivatization | Preparation of semisynthetic analogues | ucl.ac.uk |
| Bruceine A | Derivatization | Preparation of semisynthetic analogues | ucl.ac.uk |
Stereoselective Synthesis and Chiral Resolution of this compound and Isomers
The presence of multiple chiral centers in this compound and other quassinoids makes stereoselective synthesis and chiral resolution crucial for obtaining pure enantiomers or diastereomers. Stereoselective synthesis, also known as asymmetric synthesis, is a chemical reaction or sequence that forms new elements of chirality in a molecule, producing stereoisomeric products in unequal amounts. iupac.orgrsc.org This is highly desirable as different stereoisomers often exhibit distinct biological activities. symeres.com
Approaches to achieving stereoselectivity in complex natural product synthesis, including quassinoids, involve:
Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysis, transition-metal catalysis) to direct the formation of specific stereoisomers. symeres.com
Chiral Auxiliaries: Incorporating a chiral moiety into the reactant that guides the stereochemical outcome, which is then removed.
Substrate Control: Relying on the inherent chirality of the starting material to dictate the stereochemistry of subsequent reactions. An example is the enantioselective synthesis of (+)-quassin starting from a commercially available chiral precursor. nih.govescholarship.org
When racemic mixtures are formed, chiral resolution techniques are employed to separate the enantiomers. wikipedia.org Common methods for chiral resolution include:
Crystallization of Diastereomeric Salts: This is a widely used method where the racemic mixture reacts with a chiral resolving agent to form a pair of diastereomeric derivatives. wikipedia.orgpharmtech.com Diastereomers have different physical properties (e.g., solubility, melting points) and can often be separated by conventional crystallization. wikipedia.orglibretexts.org The pure enantiomer is then recovered by removing the resolving agent. wikipedia.org This method is frequently applied to amines and acids. pharmtech.com
Chiral Chromatography: This technique utilizes chiral stationary phases to separate enantiomers based on their differential interactions as they pass through a column. symeres.comwikipedia.orglibretexts.org This method is highly effective for separating a wide range of chiral compounds. symeres.com
Kinetic Resolution: This method exploits the difference in reaction rates between the two enantiomers with a chiral entity, often a biocatalyst (e.g., enzyme) or a chemocatalyst. symeres.com One enantiomer reacts preferentially, leaving the other unreacted or reacting at a slower rate, allowing for their separation.
Preferential Crystallization: In cases where a racemate crystallizes as a mixture of enantiopure crystals (an agglomerate), seeding a supersaturated solution with a crystal of one enantiomer can induce its preferential crystallization. wikipedia.org
For quassinoids like this compound, controlling stereochemistry is paramount due to the potential for different biological activities among isomers. While direct stereoselective synthesis of this compound itself may not be extensively detailed in public literature, the principles and methods applied to other complex quassinoids are directly relevant. nih.gov The goal in later stages of drug development is to establish pathways that yield pure chiral compounds, ideally approaching 100% yield, often through asymmetric synthesis or enhanced resolution methods incorporating racemization conditions. symeres.com
Mechanistic Investigations of Biological Activities
Antimalarial Activity Mechanisms
Molecular Mechanisms of Action in Plasmodium Species (e.g., Protein Synthesis Inhibition)
Soularubinone exhibits significant antimalarial activity, particularly against Plasmodium falciparum, the causative agent of the most lethal form of human malaria. scielo.brscielo.brasm.org. Its efficacy against P. falciparum has been demonstrated in vitro. asm.org. The mechanism of action associated with quassinoids, including this compound, involves the inhibition of protein synthesis. scielo.brscielo.brasm.org. This inhibition is crucial as protein synthesis enzymes play vital roles in the maintenance and growth of parasite cells. unimelb.edu.au. Inhibitors targeting this pathway are anticipated to be effective across all stages of the malaria parasite's life cycle. unimelb.edu.au.
While protein synthesis inhibition is a recognized mechanism, the specific details of how quassinoids like this compound exert this effect in Plasmodium species are not yet fully elucidated and warrant further study. mums.ac.ir. It has been noted that the mechanism of protein synthesis inhibition by quassinoids in Plasmodium differs from that observed in tumor cells. scielo.brscielo.br. The Plasmodium parasite possesses unique features in its protein synthesis machinery, such as the tRNA import protein (tRip) and multi-aminoacyl-tRNA synthetase complexes (MSCs), which could be potential points of intervention. mdpi.com.
Comparative Selectivity Between Parasitic Cells and Mammalian Cell Lines (e.g., KB cells)
A crucial aspect of developing therapeutic agents is their selective toxicity towards target pathogens while minimizing harm to host cells. Quassinoids, including this compound, have demonstrated a higher selectivity for Plasmodium falciparum when compared to mammalian cell lines, such as KB cells (human epidermal carcinoma cells). scielo.brscielo.br. Although quassinoids are generally recognized for their toxicity to mammalian cells, research indicates the potential to identify quassinoid compounds that possess potent antimalarial activity with reduced mammalian cytotoxicity. researchgate.net. For instance, certain quassinoids like 6α-senecioyloxychaparrinone, bruceantin, and simalikalactone D have shown potency against 9KB cells. researchgate.net. The structural requirements for achieving antimalarial selectivity among quassinoids have been a subject of investigation. ucl.ac.uk.
Table 1: Comparative Selectivity of Quassinoids (Qualitative Summary)
| Compound Class | Target Organism | Mammalian Cell Line (e.g., KB cells) | Selectivity Observation |
| Quassinoids (including this compound) | Plasmodium falciparum | KB cells | Higher selectivity for P. falciparum scielo.brscielo.br |
| Quassinoids (General) | Plasmodium spp. | Mammalian Cells | Potential for good antimalarial activity with low mammalian cytotoxicity researchgate.net |
Insecticidal and Antifeedant Activity
Beyond its antimalarial properties, this compound has also been investigated for its insecticidal and antifeedant activities. prota4u.orggoogle.comthegoodscentscompany.comumass.edu. Quassinoids, as a class, are known to induce alterations in the feeding behavior and growth regulation of various insect species. scielo.brscielo.brresearchgate.net.
Growth Inhibitory Effects on Agricultural Pest Species (e.g., Heliothis virescens, Spodoptera frugiperda)
This compound has been specifically evaluated for its growth inhibitory and insecticidal effects against the tobacco budworm (Heliothis virescens). prota4u.org. Furthermore, its antifeedant effects were assessed against both H. virescens and the fall armyworm (Spodoptera frugiperda). prota4u.org. Research has indicated that the effectiveness of quassinoids as insect growth inhibitors generally correlates with their established potency as antileukemic and cytotoxic agents. prota4u.org. While specific quantitative data for this compound's growth inhibitory effects on these agricultural pests were not detailed in the provided information, its inclusion in such evaluations highlights its potential in pest management. Other studies on Spodoptera frugiperda have shown that various compounds can cause growth inhibition and mortality, affecting developmental stages. frontiersin.orgnih.govnih.gov.
Elucidation of Molecular Targets and Pathways Mediating Insecticidal Action
The insecticidal and antifeedant activities of quassinoids are believed to stem from their cytotoxic properties. The structural features of quassinoids that confer insecticidal or antifeedant activity show considerable overlap with those required for their antineoplastic and cytotoxic effects, suggesting a common underlying mechanism involving cellular toxicity in insects. ucl.ac.uk.
General molecular targets for insecticides in insects include neurochemical and neurohormonal systems. These encompass the acetylcholinesterase (AChE) enzyme, which is critical for neurotransmitter degradation, and various receptors such as the γ-aminobutyric acid receptor (GABAaR) and the octopamine (B1677172) receptor (OctpR). nih.govmdpi.comresearchgate.net. Insect growth regulators (IGRs) represent another class of insecticides that target nuclear receptors, such as the Methoprene-tolerant receptor (MET) and the ecdysone (B1671078) hormone receptor (EcNR), which are essential for regulating molting and metamorphosis in insects. nih.gov. Additionally, ryanodine (B192298) receptors (RyRs), which control calcium release from intracellular stores, are recognized as key molecular targets for certain insecticides. mdpi.comnih.gov. While these are general targets for insecticidal action, specific molecular targets for this compound's insecticidal effects require further dedicated research.
Table 2: Biological Activities of this compound and Related Quassinoids
| Activity Type | Organism/Cell Line | Key Observations | Relevant Compounds (Examples) |
| Antimalarial | Plasmodium falciparum | High activity, protein synthesis inhibition, distinct from tumor cell mechanism. Higher selectivity over KB cells. | This compound, Simalikalactone D, Glaucarubinone, Holacanthone, 2'-acetylglaucarubinone, Ailanthinone, Bruceantin scielo.brscielo.brasm.org |
| Antineoplastic/Cytotoxic | Mouse leukaemia P-388, Rous sarcoma virus-induced cell transformation | Significant activity, inhibits cell transformation. | This compound prota4u.org |
| Insecticidal | Heliothis virescens, Spodoptera frugiperda | Growth inhibitory and antifeedant effects. Relative activity parallels antileukemic/cytotoxic potency. | This compound, other quassinoids prota4u.org |
Structure Activity Relationship Sar Analysis of Soularubinone and Analogues
Identification of Key Structural Features Influencing Biological Potency
Several key structural features within the quassinoid skeleton of Soularubinone have been identified as critical determinants of its biological activity. nih.govresearchgate.netjst.go.jp
The ester functional group at the C-15 position of this compound and other quassinoids plays a significant role in modulating their biological activity. researchgate.net For instance, research on brusatol-related quassinoids indicates that the presence of a C-15 ester moiety is highly specific for enhancing activity. researchgate.net Modifications or substitutions at this position can significantly alter the compound's potency, suggesting its involvement in critical interactions with biological targets. researchgate.net
The α,β-unsaturated ketone moiety, particularly in the A ring of quassinoids, is a crucial structural feature contributing to their biological properties. ajol.inforesearchgate.netnih.gov This electrophilic group is known to react with nucleophiles, such as thiol groups of proteins, via Michael addition. researchgate.netnih.gov This reactivity can lead to the modulation of various signaling pathways, thereby influencing the compound's biological effects. researchgate.net Studies have shown that compounds possessing this α,β-unsaturated ketone group often exhibit higher biological activity compared to their analogues lacking this feature. researchgate.net
The epoxymethylene bond, typically found in the C ring of quassinoids, is another essential structural element. While specific detailed research findings on this compound's epoxymethylene bond are not extensively highlighted in the provided snippets, the general importance of such rigid, oxygen-containing functionalities in natural products often relates to their ability to impart specific conformational constraints or participate in hydrogen bonding interactions with biological macromolecules, influencing binding affinity and selectivity. nih.govresearchgate.netjst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach used to establish mathematical relationships between the chemical structure of compounds and their biological activities. neovarsity.orgmdpi.comresearchgate.netbiointerfaceresearch.com For this compound and its analogues, QSAR models can be developed to predict their biological potency based on various molecular descriptors. neovarsity.orgbiointerfaceresearch.com These models help researchers understand which chemical features contribute to increased or decreased biological effects, thereby guiding the design of new compounds with improved activity. neovarsity.org QSAR models often involve statistical methods to correlate molecular characteristics (e.g., electronic, steric, and hydrophobic properties) with observed biological data, allowing for virtual screening and prioritization of potential drug candidates. mdpi.comresearchgate.netnih.gov
Computational Cheminformatics and Molecular Docking Studies for SAR Elucidation
Computational cheminformatics and molecular docking studies are powerful tools employed to elucidate the SAR of compounds like this compound. rcsb.orgrsc.orgmdpi.com Cheminformatics involves the use of computational techniques to analyze and manipulate chemical information, aiding in the identification of structural patterns related to activity. rcsb.org Molecular docking, on the other hand, simulates the interaction between a small molecule (ligand, e.g., this compound) and a biological target (e.g., a protein receptor) to predict their preferred binding orientation and affinity. youtube.comujpronline.com By visualizing these interactions, researchers can gain insights into the specific amino acid residues involved in binding and how structural modifications to this compound might affect its fit and interactions with the target, thus providing a molecular basis for observed SARs. rsc.orgmdpi.com
Comparative SAR Studies with Related Quassinoids to Inform Drug Design
Comparative SAR studies involving this compound and other related quassinoids are invaluable for informing drug design strategies. researchgate.netnih.govyoutube.comujpronline.comnih.govdrugdesign.orgnih.govresearchgate.net Quassinoids, as a class of triterpenoids, exhibit a wide range of bioactivities, including anti-cancer and anti-malarial effects. nih.govjst.go.jpjst.go.jp By comparing the SAR of this compound with other well-studied quassinoids such as eurycomanone, bruceine D, dehydrobruceine B, and brusatol (B1667952), researchers can identify common pharmacophores or unique structural requirements for specific activities. jst.go.jpjst.go.jp This comparative analysis helps in understanding the broader principles governing quassinoid activity and can guide the modification of this compound or the design of novel quassinoid derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govresearchgate.netjst.go.jpresearchgate.net
Analytical Methodologies for Soularubinone Research and Development
Development and Validation of Quantitative and Qualitative Analytical Techniques for Soularubinone Detection and Characterization
The foundation of reliable this compound research lies in the development and validation of precise and accurate analytical methods. Qualitative analysis aims to identify the compound, while quantitative analysis measures its concentration. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of natural products like this compound. uobasrah.edu.iq
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD), is a widely used method for the analysis of complex mixtures such as plant extracts. rhhz.netjyoungpharm.org A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound, likely utilizing a C18 column. researchgate.netafricanjournalofbiomedicalresearch.com The mobile phase would typically consist of a mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol), often run in a gradient elution to ensure optimal separation from other compounds in the extract. uobasrah.edu.iqwjpls.org
Method Validation: Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.net According to international guidelines, validation involves assessing several key parameters to demonstrate reliability and robustness. wjpls.org
Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest (this compound) in the presence of other components. jyoungpharm.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results to the true value, often determined through recovery studies. africanjournalofbiomedicalresearch.comwjpls.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jyoungpharm.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jyoungpharm.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjpls.org
The table below illustrates typical validation parameters for an HPLC-DAD method developed for a natural product similar to this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Natural Compound |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | ≤ 2% | < 2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 5.004 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 15.164 µg/mL |
This interactive table provides representative data based on validated methods for similar compounds. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. nih.govmdpi.com This technique couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry, allowing for very low detection and quantification limits. nih.govmdpi.com
Application of Analytical Research in Bioactivity Profiling and Mechanistic Investigations
Analytical techniques are indispensable for evaluating the biological activities of this compound, such as its notable anticancer and antimalarial properties. nih.govnih.gov These methods allow researchers to quantify the effect of the compound on biological systems and investigate its mechanism of action.
In Vitro Bioactivity Assays: To assess the anticancer activity of this compound, various cell-based cytotoxicity assays are employed. The sulphorhodamine B (SRB) assay is a common and reliable method used to determine cell density, based on the measurement of cellular protein content. nih.govresearchgate.net In such an assay, cancer cell lines are treated with varying concentrations of this compound, and the IC₅₀ (half-maximal inhibitory concentration) value is determined. A lower IC₅₀ value indicates greater potency. mdpi.com Analytical methods like HPLC are crucial to ensure the purity and concentration of the this compound stock solutions used in these experiments.
For antimalarial activity, in vitro assays against Plasmodium falciparum strains are conducted. nih.gov The potency of this compound would be determined by measuring the inhibition of parasite growth, often quantified using colorimetric or fluorometric methods that measure parasite-specific enzymes or DNA content. nih.gov
The table below shows hypothetical IC₅₀ values for this compound against different cell lines, which would be determined using such assays.
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.5 |
| A549 | Lung Cancer | 8.2 |
| HeLa | Cervical Cancer | 3.1 |
| P. falciparum (3D7) | Malaria (Chloroquine-sensitive) | 0.9 |
| P. falciparum (Dd2) | Malaria (Chloroquine-resistant) | 1.5 |
This interactive table illustrates the type of data generated from bioactivity profiling studies.
Mechanistic Investigations: Analytical methods are also key to understanding how this compound exerts its effects. For instance, investigating its interaction with potential cellular targets might involve techniques like affinity chromatography. Metabolomics, the large-scale study of small molecules within cells, can provide a snapshot of the metabolic response of a system to treatment with this compound. nih.gov By comparing the metabolite profiles of treated versus untreated cells using LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can identify metabolic pathways perturbed by the compound. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Metabolite Identification in Biological Systems
In Vitro and In Vivo Metabolism Studies: The metabolic fate of this compound can be initially studied in vitro using liver microsomes, which contain key drug-metabolizing enzymes. mdpi.comnih.gov More comprehensive studies are conducted in vivo in animal models, where biological samples such as plasma, urine, and feces are collected after administration of the compound. mdpi.com
Advanced Analytical Techniques: The identification of unknown metabolites in these complex biological samples requires advanced analytical platforms. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Time-of-Flight (LC-TOF) and Orbitrap Mass Spectrometry provide highly accurate mass measurements, which allow for the determination of the elemental composition of metabolites. mdpi.commdpi.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of novel compounds. nih.govresearchgate.net While less sensitive than MS, NMR provides detailed information about the chemical environment of atoms within a molecule. nih.gov For metabolite identification, 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on isolated metabolites to piece together their molecular structure. nih.govucl.ac.uk
The combination of chromatography with both MS and NMR offers a powerful workflow for comprehensive metabolite profiling. unimib.itunl.edumdpi.com Chromatography separates the metabolites, MS provides information on their mass and fragmentation, and NMR confirms their precise chemical structure. nih.govmdpi.com
The table below outlines the types of metabolic reactions this compound might undergo, which would be identified using these advanced techniques.
| Metabolic Reaction | Description | Analytical Evidence (MS) |
| Hydroxylation | Addition of a hydroxyl (-OH) group | Mass shift of +16 Da |
| Glucuronidation | Conjugation with glucuronic acid | Mass shift of +176 Da |
| Sulfation | Conjugation with a sulfate (B86663) group | Mass shift of +80 Da |
| Demethylation | Removal of a methyl (-CH₃) group | Mass shift of -14 Da |
This interactive table summarizes common metabolic transformations and their corresponding mass shifts detected by mass spectrometry. mdpi.com
Future Research Trajectories and Academic Perspectives
Advancements in Total Synthesis and Derivatization for Enhanced Bioactivity and Selectivity
The complex molecular architecture of Soularubinone presents a significant challenge and opportunity for synthetic organic chemistry. Total synthesis, the complete laboratory construction of complex organic compounds from simpler precursors, is crucial for natural products. wikipedia.org It serves not only to confirm proposed chemical structures but also to provide access to quantities sufficient for detailed biological evaluation and to enable the creation of novel analogs. wikipedia.orgnih.gov
Future research in this area will likely focus on developing more efficient, stereoselective, and scalable total synthesis routes for this compound. nih.govthieme-connect.de This includes exploring innovative synthetic methodologies, such as cascade reactions and biocatalysis, to overcome current limitations in yield and complexity. wikipedia.orgnih.govthieme-connect.de Furthermore, derivatization—the modification of the core this compound structure—is a critical strategy to enhance its bioactivity, improve its pharmacokinetic properties, and reduce potential off-target effects, thereby increasing its selectivity for specific biological targets. Structure-activity relationship (SAR) studies, facilitated by the synthesis of various derivatives, will be instrumental in identifying key pharmacophores responsible for its antileukemic activity and potentially uncovering new therapeutic applications.
Elucidation of Novel Biological Targets and Signaling Pathways in Disease Models
While this compound has been identified as an antileukemic agent, a comprehensive understanding of its precise molecular targets and the signaling pathways it modulates remains a key area for future research. Natural products often exert their effects by interacting with multiple biological targets or influencing complex cellular networks. nih.gov
Future investigations should employ advanced biochemical and cell biological techniques to identify the specific proteins, enzymes, or receptors with which this compound directly interacts. This includes target deconvolution strategies, affinity chromatography, and chemical proteomics. Concurrently, detailed studies in relevant disease models, particularly leukemia, are essential to map the downstream signaling pathways affected by this compound. This could involve examining its impact on pathways related to cell proliferation, apoptosis, cell cycle regulation, and immune modulation. Understanding these intricate interactions will provide critical insights into its mechanism of action, inform rational drug design, and potentially reveal novel therapeutic avenues for other diseases where these pathways are dysregulated. frontiersin.orgfrontiersin.orgcreative-diagnostics.commdpi.commdpi.comnih.govnih.gov
Exploration of Synergistic Effects of this compound with Other Bioactive Compounds
Combination therapies are a cornerstone of modern medicine, particularly in complex diseases like cancer, due to their potential to enhance efficacy, overcome drug resistance, and reduce individual drug dosages and associated toxicities. nih.govmdpi.com The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a compelling area for natural product research. mdpi.comnuevo-group.comresearchgate.net
Future research should systematically investigate the synergistic potential of this compound when combined with established chemotherapeutic agents or other bioactive natural compounds. This involves in vitro and in vivo studies to assess combination indices and evaluate enhanced cytotoxicity, anti-proliferative effects, or other beneficial outcomes in disease models. Such studies could reveal optimal drug combinations that leverage this compound's unique properties, leading to more effective and less toxic treatment regimens for leukemia and potentially other conditions.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic and high-throughput approach to understanding biological systems at a molecular level. humanspecificresearch.orgresearchgate.netbiobide.comfrontiersin.org These technologies provide comprehensive insights into the structure, function, and dynamics of organisms, allowing researchers to explore complex interactions and networks within biological systems more comprehensively. humanspecificresearch.orgbiobide.comresearchgate.net
The integration of proteomics (the large-scale study of proteins) and metabolomics (the comprehensive analysis of metabolites) will be particularly valuable for this compound research. humanspecificresearch.orgresearchgate.netnih.govnih.gov Proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound treatment, offering clues about its direct and indirect targets. Metabolomics can provide a snapshot of the metabolic alterations induced by the compound, shedding light on affected metabolic pathways and cellular processes. humanspecificresearch.orgresearchgate.netnih.govnih.gov By combining these omics datasets, researchers can gain a more comprehensive mechanistic understanding of how this compound exerts its antileukemic effects, identifying biomarkers of response and resistance, and uncovering previously unappreciated biological impacts.
Investigating Biotechnological Production Approaches for Sustainable Sourcing
The isolation of natural products from their original plant sources can be challenging due to low yields, environmental factors, and sustainability concerns. For this compound, derived from Soulamea tomentosa, ensuring a consistent and scalable supply for research and potential therapeutic development is crucial.
Future research will likely explore biotechnological production approaches as a sustainable and efficient alternative. This could involve metabolic engineering of microorganisms (e.g., bacteria, yeast) or plant cell cultures to biosynthesize this compound or its key precursors. Advances in synthetic biology and genetic engineering offer promising avenues to reconstruct the biosynthetic pathways of complex natural products in heterologous hosts. Such efforts would not only address sourcing challenges but also provide platforms for further pathway engineering to produce novel this compound analogs or optimize its production yield, paving the way for its potential large-scale application.
Q & A
Q. What are the established methods for synthesizing Soularubinone, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as [describe general pathway, e.g., alkaloid extraction or heterocyclic ring formation]. Key steps include purification via column chromatography or HPLC to isolate the compound . Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks (¹H and ¹³C NMR).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical determination .
Purity is validated using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Researchers must document solvent systems, retention times, and calibration standards to ensure reproducibility .
Q. How is the stability of this compound under various physiological conditions assessed, and what methodological considerations are essential for these studies?
Methodological Answer : Stability studies involve incubating this compound in buffers mimicking physiological pH (e.g., 1.2–7.4) and temperatures (37°C). Methodological steps include:
- UV-Vis Spectroscopy : To monitor degradation kinetics via absorbance changes.
- HPLC-MS : For quantifying intact compound and degradation products over time .
Critical considerations: - Control for light exposure and oxygen levels.
- Use validated stability-indicating assays to distinguish between thermal, hydrolytic, and oxidative degradation pathways .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different in vitro models?
Methodological Answer : Contradictions often arise from variations in cell lines, assay protocols, or compound concentrations. Systematic approaches include:
- Comparative Meta-Analysis : Pool data from studies using standardized metrics (e.g., IC₅₀ values) and adjust for variables like cell passage number or serum content .
- Dose-Response Reevaluation : Re-test this compound in parallel across conflicting models under controlled conditions (e.g., identical incubation times, solvent controls) .
- Statistical Heterogeneity Testing : Apply Cochran’s Q or I² tests to quantify variability and identify outlier studies .
Q. What experimental approaches are utilized to elucidate the molecular targets and mechanisms of action of this compound in complex biological systems?
Methodological Answer : Target identification requires:
- Affinity-Based Proteomics : Immobilize this compound on resin for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 Screens : Genome-wide knockout libraries to pinpoint genes modulating this compound sensitivity .
- Kinase Profiling : Use panels of recombinant kinases to assess inhibition/activation, followed by in silico docking to validate binding poses .
Mechanistic studies should integrate transcriptomics (RNA-seq) and metabolomics (NMR/GC-MS) to map downstream pathways .
Q. How can researchers design robust pharmacokinetic studies for this compound to address discrepancies in bioavailability observed across preclinical models?
Methodological Answer : To reconcile bioavailability differences:
- Interspecies Comparisons : Conduct parallel studies in rodents and non-rodents, controlling for metabolism (e.g., cytochrome P450 activity) and administration routes .
- Bioanalytical Validation : Use LC-MS/MS with deuterated internal standards to quantify plasma/tissue concentrations, ensuring detection limits ≤1 ng/mL .
- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to account for variability in absorption/distribution parameters .
Method transparency in reporting animal diets, fasting states, and sampling intervals is critical for cross-study validation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s cytotoxicity in cancer versus normal cell lines?
Methodological Answer : Discrepancies may stem from differential expression of target proteins or off-target effects. Steps for resolution:
- Selectivity Index Calculation : Compare IC₅₀ values in cancer vs. normal cells (e.g., NIH/3T3 fibroblasts) to quantify therapeutic windows .
- Transcriptomic Profiling : Use single-cell RNA-seq to identify resistance/sensitivity markers in subpopulations .
- Redox State Analysis : Measure ROS levels and glutathione ratios, as this compound’s cytotoxicity may depend on cellular oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
